molecular formula C12H11ClN4O B8331596 [2,6-Diamino-5-(p-chlorophenyl)-4-pyrimidinyl] methyl ketone

[2,6-Diamino-5-(p-chlorophenyl)-4-pyrimidinyl] methyl ketone

Cat. No. B8331596
M. Wt: 262.69 g/mol
InChI Key: KJUDUDROSBJWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940393

Procedure details

A sample of [2,6-diamino-5-(p-chlorophenyl)-4-pyrimidinyl] methyl ketone, hydrochloride was dissolved in water and then precipitated with concentrated NH4OH to give the title compound, m.p. 206°-208°.
Name
[2,6-diamino-5-(p-chlorophenyl)-4-pyrimidinyl] methyl ketone, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([C:5]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:9]([NH2:18])[N:8]=[C:7]([NH2:19])[N:6]=1)=[O:4]>O>[CH3:2][C:3]([C:5]1[C:10]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)=[C:9]([NH2:18])[N:8]=[C:7]([NH2:19])[N:6]=1)=[O:4] |f:0.1|

Inputs

Step One
Name
[2,6-diamino-5-(p-chlorophenyl)-4-pyrimidinyl] methyl ketone, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC(=O)C1=NC(=NC(=C1C1=CC=C(C=C1)Cl)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated with concentrated NH4OH

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=NC(=NC(=C1C1=CC=C(C=C1)Cl)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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